molecular formula C16H16BrN5 B283573 N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine

N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine

カタログ番号 B283573
分子量: 358.24 g/mol
InChIキー: UCBJHDHEKOLJQN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug delivery systems. BTA-EG6 is a type of dendrimer, which is a highly branched molecule that can be used to encapsulate drugs and target specific cells or tissues in the body. In

科学的研究の応用

N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine has been extensively studied for its potential applications in drug delivery systems. Due to its highly branched structure and multiple functional groups, N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine can encapsulate drugs and target specific cells or tissues in the body. This makes it an attractive candidate for the development of targeted drug delivery systems for the treatment of various diseases, including cancer, Alzheimer's disease, and HIV/AIDS. In addition, N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine has also been studied for its potential applications in gene therapy, where it can be used to deliver DNA or RNA molecules to specific cells or tissues.

作用機序

The mechanism of action of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine involves its ability to encapsulate drugs and target specific cells or tissues in the body. The dendritic branches of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine can interact with cell surface receptors or other molecules, allowing for targeted delivery of drugs or other therapeutic agents. In addition, the highly branched structure of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine can also enhance the stability of encapsulated drugs and protect them from degradation or elimination by the body's immune system.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine has been shown to have minimal toxicity and low immunogenicity, making it a promising candidate for use in drug delivery systems. In addition, N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine has also been shown to have good biocompatibility and can be easily modified with different functional groups to enhance its properties. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine in vivo.

実験室実験の利点と制限

One of the main advantages of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine is its ability to encapsulate drugs and target specific cells or tissues in the body, which can improve the efficacy and reduce the side effects of therapeutic agents. In addition, N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine has good biocompatibility and can be easily modified with different functional groups to enhance its properties. However, one of the limitations of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine is its complex synthesis method, which can be time-consuming and require specialized equipment and expertise. In addition, further studies are needed to fully understand the toxicity and immunogenicity of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine in vivo.

将来の方向性

There are several future directions for the research and development of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. In addition, further studies are needed to fully understand the toxicity and immunogenicity of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine in vivo, as well as its pharmacokinetics and biodistribution. Another area of focus is the development of novel drug delivery systems using N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine, including targeted delivery of RNA or DNA molecules for gene therapy. Overall, the potential applications of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine in drug delivery and gene therapy make it an exciting area of research with significant potential for clinical translation.

合成法

The synthesis of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine involves a multi-step process that starts with the preparation of a core molecule, followed by the addition of dendritic branches. The core molecule used in the synthesis of N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine is typically a benzylamine derivative, which is then functionalized with bromine to create the 4-bromobenzyl group. The dendritic branches are then added using a series of chemical reactions, including amidation and triazole formation, to create a highly branched structure with multiple functional groups. The final product is purified using column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

特性

分子式

C16H16BrN5

分子量

358.24 g/mol

IUPAC名

N-[[4-[(4-bromophenyl)methylamino]phenyl]methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C16H16BrN5/c17-14-5-1-12(2-6-14)9-18-15-7-3-13(4-8-15)10-19-16-20-11-21-22-16/h1-8,11,18H,9-10H2,(H2,19,20,21,22)

InChIキー

UCBJHDHEKOLJQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC=NN2)NCC3=CC=C(C=C3)Br

正規SMILES

C1=CC(=CC=C1CNC2=NC=NN2)NCC3=CC=C(C=C3)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。